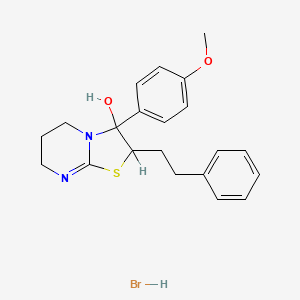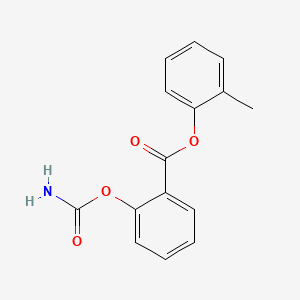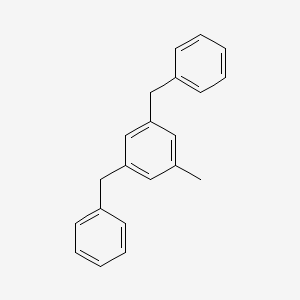
3,5-Dibenzyltoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibenzyltoluene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by a toluene core with two benzyl groups attached at the 3 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_3 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \xrightarrow{\text{AlCl}_3} \text{C}_6\text{H}_3(\text{CH}_2\text{C}_6\text{H}_5)_2 + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and selectivity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibenzyltoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl alcohols or benzaldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogenation of this compound can lead to the formation of saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzyl groups can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) in the presence of a Lewis acid.
Major Products:
Oxidation: Benzyl alcohols, benzaldehydes.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
3,5-Dibenzyltoluene has several applications in scientific research:
Hydrogen Storage: It is used as a liquid organic hydrogen carrier (LOHC) due to its ability to undergo reversible hydrogenation and dehydrogenation reactions.
Organic Synthesis: It serves as a precursor for the synthesis of various organic compounds.
Catalysis: The compound is studied for its role in catalytic hydrogenation reactions.
Mecanismo De Acción
The mechanism of action of 3,5-Dibenzyltoluene in hydrogen storage involves the reversible addition and release of hydrogen atoms. The compound can be hydrogenated to form perhydro-3,5-Dibenzyltoluene, which can then release hydrogen upon dehydrogenation. This process is facilitated by catalysts such as ruthenium or palladium .
Comparación Con Compuestos Similares
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,4-Dibenzyltoluene
Comparison: 3,5-Dibenzyltoluene is unique due to the specific positioning of the benzyl groups, which can influence its reactivity and hydrogen storage capacity. Compared to its isomers, this compound may exhibit different kinetic and thermodynamic properties in hydrogenation reactions .
Propiedades
Número CAS |
4422-94-0 |
|---|---|
Fórmula molecular |
C21H20 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
1,3-dibenzyl-5-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-20(14-18-8-4-2-5-9-18)16-21(13-17)15-19-10-6-3-7-11-19/h2-13,16H,14-15H2,1H3 |
Clave InChI |
GSWTZJWZZANYAZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


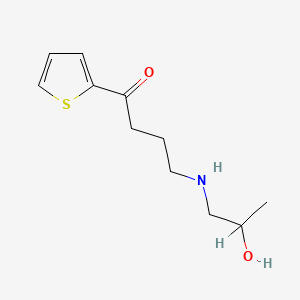
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[2-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12699467.png)

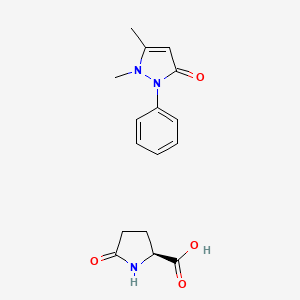

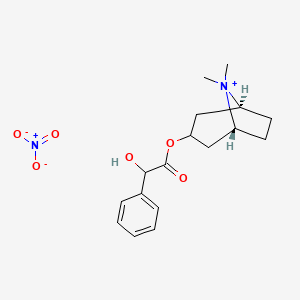


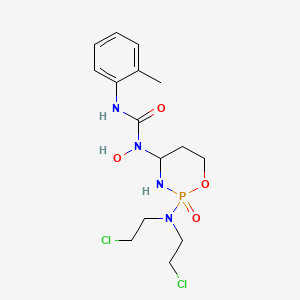
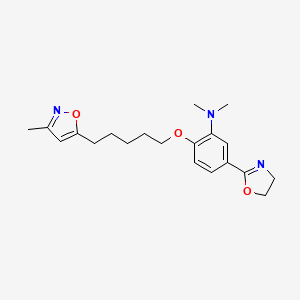
![4-[(3S,5S)-2,2-dimethyl-5-(3,4,5-trimethoxyphenyl)pyrrolidin-3-yl]pyridine;oxalic acid](/img/structure/B12699513.png)
